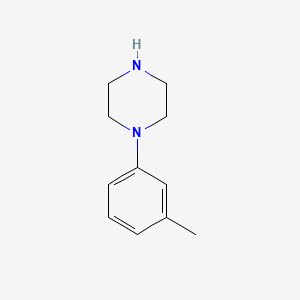

1-(3-Methylphenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWHIRLNKIUYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194108 | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41186-03-2 | |

| Record name | 1-(3-Methylphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41186-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041186032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41186-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(m-Tolyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(m-tolyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(M-TOLYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS4L9BW6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)piperazine from m-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-methylphenyl)piperazine, a valuable building block in medicinal chemistry, from m-toluidine. This document outlines the primary synthetic methodology, presents detailed experimental protocols, and includes quantitative data to support reproducibility and process optimization.

Introduction

This compound, also known as 1-(m-tolyl)piperazine, is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeting the central nervous system, including antidepressants and antipsychotics. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The most direct and common approach for the synthesis of this compound involves the formation of the piperazine ring onto the m-toluidine backbone. This is typically achieved through the reaction of m-toluidine with a bifunctional reagent such as bis(2-chloroethyl)amine.

Core Synthetic Pathway: N-Alkylation and Cyclization

The principal synthetic route to this compound from m-toluidine is a direct N-alkylation followed by an intramolecular cyclization. In this reaction, m-toluidine acts as a nucleophile, attacking the electrophilic carbon centers of bis(2-chloroethyl)amine. The reaction proceeds in two steps: an initial N-alkylation to form a diethanolamine intermediate, which then undergoes an intramolecular cyclization to form the piperazine ring.

This reaction can be performed under various conditions, including solvent-free at high temperatures or in a high-boiling point solvent. The choice of conditions can influence the reaction rate, yield, and purity of the final product.

Spectroscopic Data and Analysis of 1-(3-Methylphenyl)piperazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Overview of this compound

This compound is an aromatic piperazine derivative. The piperazine ring is a significant pharmacophore in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, quality control, and metabolic studies.

Compound Details:

-

Chemical Name: this compound

-

Synonyms: 1-(m-Tolyl)piperazine

-

CAS Number: 41186-03-2

-

Molecular Formula: C₁₁H₁₆N₂[1]

-

Molecular Weight: 176.26 g/mol [1]

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR in a standard solvent like CDCl₃, with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Aromatic C5-H |

| ~6.75 | d | 1H | Aromatic C6-H |

| ~6.70 | d | 1H | Aromatic C4-H |

| ~6.68 | s | 1H | Aromatic C2-H |

| ~3.20 | t | 4H | Piperazine N1-CH₂ (C2', C6') |

| ~3.05 | t | 4H | Piperazine N4-CH₂ (C3', C5') |

| ~2.30 | s | 3H | Methyl (CH₃) |

| ~1.90 (broad) | s | 1H | Piperazine N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~151.5 | Aromatic C1 |

| ~138.8 | Aromatic C3 |

| ~129.0 | Aromatic C5 |

| ~121.0 | Aromatic C6 |

| ~117.0 | Aromatic C4 |

| ~113.5 | Aromatic C2 |

| ~50.5 | Piperazine C2', C6' |

| ~46.0 | Piperazine C3', C5' |

| ~21.8 | Methyl (CH₃) |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic vibrational frequencies for this compound.

Table 3: Predicted FT-IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3300 - 3500 | Medium | N-H Stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2800 - 3000 | Strong | Aliphatic C-H Stretch (piperazine and methyl) |

| 1585 - 1600 | Strong | C=C Aromatic Ring Stretch |

| 1450 - 1500 | Strong | C=C Aromatic Ring Stretch |

| 1200 - 1350 | Strong | Aromatic C-N Stretch |

| 1100 - 1200 | Strong | Aliphatic C-N Stretch |

| 690 - 900 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 133 | High | [M - C₂H₅N]⁺ (Loss of ethylamine from piperazine) |

| 118 | Medium | [M - C₃H₆N]⁺ (Loss of a propylamino fragment) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 56 | High | [C₃H₆N]⁺ (Piperazine ring fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Utilize a standard single-pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Gas Chromatography (GC) Setup:

-

Injector: Set the injector temperature to approximately 250°C.

-

Column: Use a non-polar capillary column (e.g., DB-5MS).

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/minute.

-

-

Mass Spectrometry (MS) Setup:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole analyzer is commonly used.

-

Scan Range: Set the mass-to-charge (m/z) scan range from 40 to 500 amu.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and interpret the fragmentation pattern.

-

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for obtaining and analyzing spectroscopic data.

References

Physicochemical Properties of 1-(3-Methylphenyl)piperazine: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methylphenyl)piperazine, a versatile building block in contemporary drug discovery and development. The information presented is curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of this important molecule.

Core Physicochemical Data

This compound, also known as 1-(m-Tolyl)piperazine, is a substituted piperazine derivative. Its fundamental physicochemical characteristics are summarized below. It is important to note that some reported values, particularly for the physical state and boiling point, show variability in the literature, which may be attributable to different experimental conditions (e.g., atmospheric vs. reduced pressure for boiling point) or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| Physical Form | Viscous liquid or low melting solid | [2] |

| Melting Point | 125-128 °C | - |

| Boiling Point | 112 °C | - |

| Predicted pKa | 9.05 ± 0.10 | - |

| Solubility | Soluble in ethanol and chloroform; insoluble in water.[2] | [2] |

| Predicted logP | 2.3 - 2.5 | - |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures.

Determination of Melting Point

The melting point of solid this compound can be determined using the capillary method with a melting point apparatus.[3][4][5][6]

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. A capillary tube, sealed at one end, is filled with the powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Measurement: The sample is heated at a steady rate of approximately 10 °C/minute initially.[6] As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for thermal equilibrium.[6]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

Determination of Boiling Point

For liquid this compound, the boiling point can be determined using the Thiele tube method.[7][8][9][10]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[9] A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10]

-

Measurement: The Thiele tube is heated gently and uniformly.[7] As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[10] The heat is then removed.

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[10]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound, which has basic nitrogen atoms, can be determined by potentiometric titration.[11][12][13][14][15]

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).[14] The ionic strength of the solution is kept constant by adding a neutral salt like potassium chloride.[11][14]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.[11][12]

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[11][12]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[14]

Determination of Solubility by the Shake-Flask Method

The solubility of this compound in various solvents can be determined using the shake-flask method.[16][17][18][19]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[16]

-

Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[18]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[18]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

Determination of Octanol-Water Partition Coefficient (logP)

The lipophilicity of this compound is quantified by its logP value, determined by the shake-flask method.[20][21][22][23][24]

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together and allowing the phases to separate.[21][22]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[22]

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[22]

Biological Context and Signaling Pathways

Phenylpiperazine derivatives are a well-established class of compounds that interact with various neurotransmitter receptors in the central nervous system (CNS).[25] this compound, as a member of this class, is a valuable scaffold for developing agents targeting neurological and psychiatric disorders.[26][27] The primary targets of many phenylpiperazines are serotonin (5-HT) and dopamine (D) receptors.[28][29][30][31][32][33][34][35][36]

The diagram below illustrates a generalized signaling pathway for the interaction of a phenylpiperazine derivative with G-protein coupled serotonin and dopamine receptors, which are common targets for this class of compounds.

Caption: Generalized signaling pathway for phenylpiperazine derivatives.

This diagram depicts the binding of a phenylpiperazine compound to either a serotonin or dopamine G-protein coupled receptor on the cell membrane. This interaction activates a G-protein, which in turn modulates an effector enzyme. The effector enzyme then generates a second messenger, leading to a downstream cellular response that alters neuronal activity.

Synthetic and Analytical Workflow

The synthesis of this compound and its subsequent analysis follows a logical workflow. A representative scheme is presented below.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. chembk.com [chembk.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. enamine.net [enamine.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 23. LogP / LogD shake-flask method [protocols.io]

- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 25. researchgate.net [researchgate.net]

- 26. chemimpex.com [chemimpex.com]

- 27. chemimpex.com [chemimpex.com]

- 28. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. drugs.com [drugs.com]

- 31. mdpi.com [mdpi.com]

- 32. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. mdpi.com [mdpi.com]

- 35. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1-(3-Methylphenyl)piperazine in various organic solvents

Solubility of 1-(3-Methylphenyl)piperazine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), exhibits a range of solubility across different organic solvents. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of the available solubility data for this compound in selected organic solvents, details the experimental methodologies for solubility determination, and outlines the logical workflow for its application in research and development.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. A summary of its solubility in various common organic solvents is presented below.

| Solvent | Molar Solubility (mol·L⁻¹) at 298.15 K | Gram Solubility (g·100mL⁻¹) at 298.15 K |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| n-Hexane | Data not available | Data not available |

Note: Extensive searches for quantitative solubility data for this compound in the specified organic solvents did not yield specific numerical values. The table above reflects this lack of publicly available data. Researchers are advised to determine these values experimentally based on their specific needs.

Experimental Protocol: Isothermal Saturation Method

The solubility of this compound can be determined experimentally using the isothermal saturation method. This widely accepted technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Isothermal saturation method workflow.

Methodology:

-

Preparation of the Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The vessel is placed in a constant temperature bath or shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled precisely.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be employed to separate the solid and liquid phases.

-

Sampling and Dilution: A known volume of the clear, saturated supernatant or filtrate is carefully withdrawn. This sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Logical Workflow for R&D Application

The utilization of this compound in a research and development setting follows a logical progression from initial characterization to final application.

Caption: R&D workflow for this compound.

This workflow highlights how the initial understanding of solubility (A) directly informs critical downstream decisions in both process chemistry (D, E) and formulation science (G). Stability and solid-state characterization (B, C) are also crucial inputs for a robust development program.

Disclaimer:

The information provided in this document is for technical and informational purposes only. Due to the lack of specific, publicly available quantitative data, researchers are strongly encouraged to perform their own experimental determinations of solubility for this compound in the solvents relevant to their work. The provided experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical capabilities.

Navigating the Void: A Technical Guide to the Crystal Structure Analysis of 1-(3-Methylphenyl)piperazine Dihydrochloride

A comprehensive search of publicly available crystallographic databases and scientific literature has revealed no deposited crystal structure for 1-(3-Methylphenyl)piperazine dihydrochloride. This guide, therefore, serves as a detailed, hypothetical framework for researchers, scientists, and drug development professionals on the experimental protocols and analytical workflow that would be employed to determine its three-dimensional atomic arrangement.

While direct quantitative data for this compound dihydrochloride is unavailable, this document outlines the standard methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule of this nature.

Hypothetical Experimental Workflow

The determination of a novel crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in the collection and analysis of X-ray diffraction data.

Synthesis and Purification

The initial step involves the synthesis of this compound, typically through a nucleophilic substitution reaction between m-toluidine and a suitable piperazine precursor. The resulting free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid. Purification of the final product is critical and is often achieved through recrystallization to obtain a chemically pure powder.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For an organic salt like this compound dihydrochloride, several crystallization techniques would be explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

The choice of solvents is determined through small-scale screening experiments, testing a range of polar and non-polar solvents and their mixtures.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, usually to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[1] A complete dataset, consisting of the intensities and positions of thousands of reflections, is collected.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed to generate an initial electron density map. For small molecules, this is typically solved using direct methods.[2] This initial model of the structure is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data.[3][4] This iterative process improves the atomic positions, thermal parameters, and overall fit of the model to the data until a final, accurate crystal structure is obtained.[3][4]

Visualizing the Path to Structure: Experimental Workflow

The following diagram illustrates the logical progression of the experimental workflow for determining the crystal structure of a novel compound like this compound dihydrochloride.

Data Presentation

As no experimental data has been published for this compound dihydrochloride, it is not possible to present quantitative data such as crystallographic parameters, bond lengths, or bond angles in tabular format. Should a crystal structure analysis be performed in the future, the following tables would be populated with the determined values.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters.

| Parameter | Value |

| Chemical formula | C₁₁H₁₈Cl₂N₂ |

| Formula weight | 249.18 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to θ = x° (%) | To be determined |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Hypothetical Selected Bond Lengths (Å) and Bond Angles (°).

| Bond | Length (Å) | Bond | Angle (°) |

| C1-N1 | To be determined | N1-C1-C2 | To be determined |

| C-C (phenyl) | To be determined | C-N-C (piperazine) | To be determined |

| C-N (piperazine) | To be determined | ||

| C-H | To be determined | ||

| N-H | To be determined |

References

An In-depth Technical Guide to the Mechanism of Action of 1-(3-Methylphenyl)piperazine on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylphenyl)piperazine (m-MPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. These compounds are known for their significant interactions with the serotonergic system, which plays a crucial role in regulating mood, cognition, and various physiological processes. Understanding the precise mechanism of action of m-MPP at serotonin (5-HT) receptors is paramount for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the binding affinity and functional activity of phenylpiperazines at various 5-HT receptor subtypes, details the downstream signaling pathways, and outlines the experimental protocols used to characterize these interactions. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its close structural analog, 1-(3-chlorophenyl)piperazine (m-CPP), as a representative model for the binding and functional characteristics of this class of compounds at serotonin receptors.

Introduction to Phenylpiperazines and the Serotonergic System

The serotonergic system, composed of serotonin (5-hydroxytryptamine, 5-HT) and its receptors, is a key modulator of neurotransmission in the central nervous system.[1] There are at least 15 subtypes of 5-HT receptors, broadly classified into seven families (5-HT1 to 5-HT7), each with distinct signaling mechanisms and physiological roles.[2] Phenylpiperazine derivatives, such as m-MPP and m-CPP, are recognized for their ability to bind to multiple 5-HT receptors, often with varying affinities and functional consequences, leading to a complex pharmacological profile.[3] These compounds can act as agonists, partial agonists, or antagonists at different receptor subtypes, thereby influencing a wide array of serotonergic functions.[4]

Quantitative Analysis of Phenylpiperazine Interaction with Serotonin Receptors

The interaction of phenylpiperazines with serotonin receptors is characterized by their binding affinity (Ki) and their functional potency (EC50 or IC50). The following tables summarize the available quantitative data for 1-(3-chlorophenyl)piperazine (m-CPP), a compound structurally and pharmacologically similar to m-MPP.

Table 1: Binding Affinities (Ki, nM) of m-CPP for Human Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) |

| 5-HT1A | 130 |

| 5-HT1B | 130 |

| 5-HT1D | 130 |

| 5-HT2A | 360 |

| 5-HT2B | - |

| 5-HT2C | 36 |

| Serotonin Transporter (SERT) | 230 (IC50) |

Note: Data for Ki values are primarily derived from studies on m-CPP and are used here as representative values for m-MPP due to limited specific data for the latter. The IC50 value for SERT is also for m-CPP.

Table 2: Functional Activity (EC50/IC50, nM) of m-CPP at Human Serotonin (5-HT) Receptors

| Receptor Subtype | Functional Assay | Activity | EC50/IC50 (nM) |

| 5-HT2A | Phosphoinositide Hydrolysis | Partial Agonist | ~1000 |

| 5-HT2C | Phosphoinositide Hydrolysis | Agonist | ~100 |

Note: This data is for m-CPP and indicates its functional effects at these receptors. The specific functional profile of m-MPP may vary.

Signaling Pathways of Key Serotonin Receptors

The functional effects of m-MPP are dictated by the downstream signaling cascades initiated upon its binding to specific 5-HT receptors. The primary signaling pathways for the 5-HT1 and 5-HT2 receptor families are depicted below.

Caption: 5-HT1A receptor signaling cascade.

Caption: 5-HT2A/2C receptor signaling cascade.

Experimental Protocols

The characterization of m-MPP's interaction with serotonin receptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Caption: General workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human serotonin receptor of interest.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation.

-

50 µL of radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its Kd.

-

50 µL of varying concentrations of m-MPP or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the m-MPP concentration.

-

Determine the IC50 value (the concentration of m-MPP that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

Protocol:

-

Cell Culture and Plating:

-

Culture cells stably expressing the serotonin receptor of interest (e.g., CHO-K1 cells expressing 5-HT1A or 5-HT4 receptors).

-

Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

-

Assay Procedure (for Gi-coupled receptors like 5-HT1A):

-

Remove the culture medium and wash the cells with assay buffer.

-

Add varying concentrations of m-MPP to the wells.

-

Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the m-MPP concentration.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.

-

Calcium Flux Assay

This assay measures changes in intracellular calcium concentrations, which are downstream of Gq-coupled receptors like the 5-HT2 family.

Protocol:

-

Cell Culture and Dye Loading:

-

Plate cells expressing the 5-HT2 receptor of interest in a 96-well, black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

-

Calcium Measurement:

-

Use a fluorescence plate reader or a fluorescent microscope equipped with an automated liquid handling system.

-

Measure the baseline fluorescence of the cells.

-

Inject varying concentrations of m-MPP into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from baseline for each well.

-

Plot the peak fluorescence change against the logarithm of the m-MPP concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Conclusion

This compound exhibits a complex pharmacological profile characterized by its interactions with multiple serotonin receptor subtypes. As indicated by data from its close analog m-CPP, it likely possesses moderate to high affinity for several 5-HT receptors, particularly the 5-HT1 and 5-HT2 families. Its functional activity as an agonist or partial agonist at these receptors leads to the modulation of key intracellular signaling pathways, including the inhibition of adenylyl cyclase (via Gi-coupled 5-HT1 receptors) and the stimulation of phospholipase C (via Gq-coupled 5-HT2 receptors). The detailed experimental protocols provided herein offer a robust framework for the continued investigation of m-MPP and other novel phenylpiperazine derivatives, facilitating a deeper understanding of their therapeutic potential and neuropharmacological effects. Further research is warranted to establish a more precise quantitative profile for m-MPP itself and to fully elucidate its in vivo consequences.

References

In Vivo Neuropharmacological Profile of 1-(3-Methylphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo neuropharmacological profile of 1-(3-Methylphenyl)piperazine (m-MPP), a phenylpiperazine derivative with notable activity at serotonergic synapses. Due to the limited availability of specific quantitative data for m-MPP, this document also incorporates and contextualizes data from the closely related and extensively studied analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to provide a broader understanding of its likely pharmacological actions. This guide summarizes receptor binding affinities, functional activities, and effects in preclinical models of anxiety and depression. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support further research and drug development efforts.

Introduction

Phenylpiperazine compounds are a class of psychoactive molecules that have garnered significant interest in neuroscience and pharmacology due to their diverse interactions with various neurotransmitter systems, particularly the serotonergic system. This compound (m-MPP) belongs to this class and is characterized by a methyl group at the meta position of the phenyl ring. Its structural similarity to well-characterized compounds like mCPP and TFMPP suggests a significant potential to modulate serotonin receptors and transporters, thereby influencing mood, anxiety, and other centrally-mediated processes. Understanding the detailed neuropharmacological profile of m-MPP is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

Receptor Binding and Functional Activity

The primary mechanism of action of many phenylpiperazines involves direct interaction with serotonin (5-HT) receptors. While comprehensive binding data for m-MPP is scarce, studies on structurally analogous compounds provide valuable insights into its likely receptor affinity profile.

Serotonin 5-HT2C Receptor

Research on meta-substituted phenylpiperazines has highlighted the importance of the 5-HT2C receptor as a primary target. A study investigating the structural characteristics and 5-HT2C receptor activity of various phenylpiperazines predicted that 1-(3-methoxyphenyl)piperazine (a close structural analog of m-MPP) acts as a 5-HT2C receptor agonist . This prediction was subsequently confirmed through in vitro and in vivo testing[1]. The agonist activity at 5-HT2C receptors is a key feature of many phenylpiperazines and is associated with a range of behavioral and physiological effects.

The stimulus effects of the related compound mCPP are predominantly mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors[2].

Other Serotonin Receptors and Transporter

The broader serotonergic profile of phenylpiperazines often includes interactions with other 5-HT receptor subtypes and the serotonin transporter (SERT). For instance, TFMPP is known to be a 5-HT receptor agonist, and its effects on seizure threshold are linked to the stimulation of 5-HT2 or both 5-HT1C and 5-HT2 receptors[3]. Furthermore, mCPP exhibits appreciable affinity for the serotonin transporter, suggesting a potential presynaptic mechanism of action in addition to its direct receptor interactions[4].

Adrenergic and Dopaminergic Receptors

Phenylpiperazines can also display affinity for adrenergic and dopaminergic receptors, which contributes to their complex pharmacological profiles. For example, the effects of TFMPP on seizure threshold appear to involve alpha-1 adrenoceptors[3].

Table 1: Receptor Binding and Functional Activity Profile of m-MPP and Related Phenylpiperazines

| Compound | Receptor/Transporter | Binding Affinity (Ki/IC50, nM) | Functional Activity | Reference |

| m-MPP (predicted) | 5-HT2C | - | Agonist | [1] |

| mCPP | 5-HT2C | - | Agonist | [2][5] |

| 5-HT2A | - | Antagonist | [2] | |

| SERT | IC50 = 230 | - | [4] | |

| TFMPP | 5-HT1C/5-HT2 | - | Agonist | [3] |

| α1-Adrenoceptor | - | Implicated in effects | [3] |

Note: A hyphen (-) indicates that specific quantitative data was not found in the searched literature.

In Vivo Neurochemical Effects

The interaction of m-MPP and its analogs with their molecular targets translates into measurable changes in brain neurochemistry, primarily affecting serotonin and dopamine levels.

Effects on Extracellular Serotonin

In vivo microdialysis studies in awake rats have demonstrated that intravenous administration of mCPP leads to a marked and dose-dependent increase in extracellular serotonin concentrations in the hippocampus, reaching 300-1,400% of baseline levels[6]. This effect is believed to be caused by a reversal of the serotonin transporter, as it was antagonized by the serotonin reuptake inhibitor citalopram but was not affected by the sodium channel blocker tetrodotoxin (TTX)[6].

Effects on Extracellular Dopamine

mCPP has also been shown to increase extracellular dopamine levels in the nucleus accumbens and striatum, although this effect is much weaker (125-170% of baseline) than its effect on serotonin[6]. In contrast to its effect on serotonin, the dopamine-releasing effect of mCPP appears to be sensitive to TTX[6].

Table 2: In Vivo Neurochemical Effects of mCPP

| Brain Region | Neurotransmitter | Dose of mCPP (mg/kg, i.v.) | % Change from Baseline | TTX Sensitivity | Reference |

| Hippocampus | Serotonin | 0.25 | ~300% | Insensitive | [6] |

| 2.5 | ~1400% | Insensitive | [6] | ||

| Nucleus Accumbens | Dopamine | 0.25 - 2.5 | 125-170% | Sensitive | [6] |

| Striatum | Dopamine | 0.25 - 2.5 | 125-170% | Sensitive | [6] |

Preclinical Behavioral Profile

The neurochemical alterations induced by phenylpiperazines manifest as distinct behavioral phenotypes in animal models, particularly those related to anxiety and depression.

Anxiety-Like Behavior

The related compound mCPP is known to produce anxiogenic-like effects in animal models. The discriminative stimulus produced by mCPP is considered a putative animal model of anxiety[7]. Infusion of mCPP into the hippocampus has been shown to have an anxiogenic-like effect in the rat social interaction test, an effect mediated by the activation of 5-HT1C receptors[8].

Depressive-Like Behavior

While direct evidence for the effects of m-MPP in models of depression is limited, the known interactions of phenylpiperazines with the serotonergic system suggest a potential role in modulating depressive-like behaviors. The antidepressant-like activity of related compounds is often assessed using the forced swim test.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for a specific receptor.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of a freely moving animal.

Protocol:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Perfusion: A physiological solution (perfusate) is continuously pumped through the probe at a slow flow rate.

-

Dialysis: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Sample Collection: The outgoing perfusate (dialysate), containing the neurotransmitters, is collected at regular intervals.

-

Analysis: The concentration of neurotransmitters in the dialysate is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[9][10][11][12][13]

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents.[1][2][3][14][15]

Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

-

Data Collection: The session is recorded, and the time spent in and the number of entries into the open and closed arms are measured.

-

Interpretation: A decrease in the time spent in and entries into the open arms is indicative of anxiogenic-like behavior, while an increase suggests anxiolytic-like effects.

Forced Swim Test (FST)

Objective: To assess depressive-like behavior in rodents.[4][16][17][18][19]

Protocol:

-

Apparatus: A cylinder filled with water from which the animal cannot escape.

-

Procedure: The animal is placed in the water for a set period (e.g., 6 minutes).

-

Data Collection: The session is recorded, and the duration of immobility (floating without active swimming) is measured.

-

Interpretation: An increase in immobility time is interpreted as a state of behavioral despair, indicative of a depressive-like phenotype. Antidepressant compounds typically reduce immobility time.

Visualizations

Signaling Pathway

Caption: Postulated 5-HT2C receptor signaling cascade activated by m-MPP.

Experimental Workflow

Caption: Workflow for characterizing the neuropharmacological profile of m-MPP.

Conclusion

This compound is a phenylpiperazine derivative with a predicted profile as a 5-HT2C receptor agonist. Based on the extensive data available for the structurally similar compounds mCPP and TFMPP, m-MPP is likely to exert significant effects on the serotonergic system, leading to increased extracellular serotonin levels and modulating anxiety- and depression-related behaviors. The lack of specific quantitative binding and functional data for m-MPP underscores the need for further research to fully elucidate its neuropharmacological profile and therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

- 1. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the activation of central 5-HT2C receptors by the 5-HT2C agonist mCPP on blood pressure and heart rate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist-induced phosphorylation of the serotonin 5-HT2C receptor regulates its interaction with multiple PDZ protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(3-Ethoxy-3-phenylpropyl)-4-(3-methylphenyl)piperazine | C22H30N2O | CID 13329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the Parkinsonian toxin MPP+ on electrophysiological properties of nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijrrjournal.com [ijrrjournal.com]

- 18. 74313 [pdspdb.unc.edu]

- 19. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicological Assessment of 1-(3-Methylphenyl)piperazine: An In-Depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Disclaimer

This document provides a preliminary toxicological assessment of 1-(3-Methylphenyl)piperazine (3-MPP), also known as 1-(m-Tolyl)piperazine. Due to a lack of publicly available, direct experimental toxicological studies on 3-MPP, this guide extrapolates potential toxicological endpoints based on data from structurally related piperazine derivatives and general toxicological principles. The information herein should be used for preliminary assessment and to guide future experimental work. Direct empirical testing is essential for a definitive toxicological profile of this compound.

Introduction

This compound is a substituted piperazine derivative. The piperazine scaffold is common in a variety of pharmacologically active compounds, including approved therapeutics and designer drugs. As with any novel compound intended for further development or with the potential for human exposure, a thorough toxicological evaluation is critical. This technical guide summarizes the known information and provides a proposed framework for the preliminary toxicological screening of 3-MPP.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 41186-03-2 | PubChem |

| Molecular Formula | C₁₁H₁₆N₂ | PubChem |

| Molecular Weight | 176.26 g/mol | PubChem |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not specified | |

| pKa | Not available | |

| LogP | Not available |

Predicted Toxicological Profile Based on Piperazine Derivatives

While specific toxicological data for 3-MPP is not available, the broader class of phenylpiperazine derivatives has been studied. These compounds are known to exert effects on the central nervous system and have shown potential for toxicity in various organ systems.

General Toxicology of Phenylpiperazines

Phenylpiperazine derivatives are generally recognized as central nervous system (CNS) stimulants. Their mechanism of action often involves interaction with dopaminergic, noradrenergic, and predominantly serotoninergic systems[1]. Acute toxic effects reported for some piperazine derivatives include agitation, anxiety, tachycardia, and in some cases, seizures[1].

Hepatotoxicity of Piperazine Derivatives

In vitro studies on several piperazine derivatives, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have indicated a potential for hepatotoxicity. These studies have shown that piperazine derivatives can induce oxidative stress, mitochondrial impairment, and apoptosis in hepatic cell lines[2]. The proposed mechanism involves the generation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH), and disruption of the mitochondrial membrane potential, leading to programmed cell death.

Table 2: In Vitro Hepatotoxicity of Structurally Related Piperazine Derivatives

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| N-Benzylpiperazine (BZP) | Primary Rat Hepatocytes | MTT | EC₅₀ | 2.20 mM | [2] |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | MTT | EC₅₀ | 0.14 mM | [2] |

| N-Benzylpiperazine (BZP) | HepaRG | MTT | EC₅₀ | 6.60 mM | [2] |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | HepaRG | MTT | EC₅₀ | 0.45 mM | [2] |

Cardiotoxicity of Piperazine Derivatives

There is emerging evidence suggesting that some piperazine derivatives may have cardiotoxic potential. The proposed mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis and depletion of adenosine triphosphate (ATP), which can lead to impaired cardiac function[3].

Metabolism of Piperazine Derivatives

Piperazine derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system[1]. The specific isozymes involved can vary depending on the substituents on the piperazine and phenyl rings. Subsequent phase II metabolism may involve glucuronidation and/or sulfation[1]. It is anticipated that this compound will follow a similar metabolic pathway.

Proposed Experimental Protocols for Preliminary Toxicological Screening

Given the absence of direct toxicological data for this compound, a battery of standard in vitro and in vivo screening assays is recommended. The following are detailed protocols for key preliminary toxicological studies.

Acute Oral Toxicity Study (Following OECD TG 423)

-

Objective: To determine the acute oral toxicity of this compound.

-

Test System: Female rats (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

A starting dose of 300 mg/kg body weight is administered by oral gavage to a group of three animals. The substance is dissolved in a suitable vehicle (e.g., corn oil).

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.

-

If mortality is observed at the starting dose, the study is repeated with a lower dose (e.g., 50 mg/kg).

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

-

-

Endpoint: LD₅₀ (Median Lethal Dose) and observed signs of toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic potential of this compound in a human cell line.

-

Test System: Human hepatoma cell line (HepG2).

-

Methodology:

-

HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound (e.g., from 0.1 µM to 10 mM) for 24 or 48 hours.

-

Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

-

Endpoint: IC₅₀ (Inhibitory Concentration 50%), representing the concentration that causes a 50% reduction in cell viability.

Bacterial Reverse Mutation Test (Ames Test, following OECD TG 471)

-

Objective: To evaluate the mutagenic potential of this compound.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Methodology:

-

The test is performed with and without a metabolic activation system (S9 mix from induced rat liver).

-

The bacterial strains are exposed to various concentrations of this compound.

-

Both a plate incorporation method and a pre-incubation method can be used.

-

After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the toxicology of piperazine derivatives and proposed experimental workflows for this compound.

Caption: Proposed mechanism of phenylpiperazine-induced hepatotoxicity.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the Ames mutagenicity test.

Conclusion and Recommendations

This compound is a compound for which there is a significant lack of public toxicological data. Based on the known toxicological profiles of structurally related phenylpiperazine derivatives, it is prudent to anticipate potential CNS stimulant effects, as well as possible hepatotoxicity and cardiotoxicity. The primary metabolism is expected to be mediated by hepatic CYP450 enzymes.

It is strongly recommended that the proposed experimental protocols for acute oral toxicity, in vitro cytotoxicity, and mutagenicity be conducted to establish a baseline toxicological profile for this compound. Further studies, such as an assessment of hERG channel inhibition for cardiotoxicity and repeated-dose toxicity studies, should be considered based on the results of these preliminary screens and the intended application of the compound. A definitive understanding of the safety profile of this compound can only be achieved through direct experimental evaluation.

References

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Unraveling the Metabolic Fate of 1-(3-Methylphenyl)piperazine in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic pathway of 1-(3-Methylphenyl)piperazine (3-MPP) in rats. Due to the limited direct research on 3-MPP, this document extrapolates from extensive studies on its close structural analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The metabolic transformations observed for these related compounds provide a strong predictive framework for understanding the biotransformation of 3-MPP in vivo.

Predicted Metabolic Pathways

The metabolism of phenylpiperazine derivatives in rats is characterized by two primary transformation routes: hydroxylation of the aromatic ring and degradation of the piperazine moiety.[1][2][3] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.[4][5][6]

Phase I Metabolism:

-

Aromatic Hydroxylation: The methylphenyl group of 3-MPP is susceptible to hydroxylation at various positions on the aromatic ring. This is a common metabolic pathway for aromatic compounds and has been observed as a major metabolic step for mCPP and TFMPP.[1][2][3]

-

Piperazine Ring Degradation: The piperazine ring can undergo cleavage, leading to the formation of ethylenediamine derivatives.[1][2][3] This degradation can be followed by further metabolism of the resulting aniline-type structures.

-

N-Dealkylation: While less prominent, N-dealkylation of the piperazine ring is a possible metabolic route.

Phase II Metabolism:

-

The hydroxylated metabolites formed during Phase I can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[1][3]

-

Aniline derivatives resulting from piperazine ring degradation may be acetylated.[1][2]

The following diagram illustrates the predicted metabolic pathway of this compound in rats.

Experimental Protocols

The following sections detail the methodologies typically employed in the study of phenylpiperazine metabolism in rats, based on established protocols for its analogs.

In Vivo Metabolism Studies

Animal Model: Male Wistar rats are a commonly used model for in vivo metabolism studies of piperazine derivatives.[4][5]

Dosing and Sample Collection:

-

This compound is administered to rats, typically via a single dose.

-

Urine is collected over a 24-hour period.

-

For pharmacokinetic studies, blood samples can be collected at various time points post-administration.

Sample Preparation:

-

Urine:

-

For the analysis of conjugated metabolites, an enzymatic hydrolysis step using glucuronidase/arylsulfatase is performed.

-

Liquid-liquid extraction is then used to isolate the metabolites from the urine matrix.

-

The extracted metabolites are often derivatized, for example, by acetylation, to improve their volatility and chromatographic properties for GC-MS analysis.[1][2]

-

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile metabolites.[1][2]

| Parameter | Typical Value |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from an initial low temperature to a final high temperature |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Detection Mode | Full scan for metabolite identification and selected ion monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and thermally labile metabolites, including conjugates.[3]

| Parameter | Typical Value |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |

| Detection Mode | Full scan MS and tandem MS (MS/MS) for structural elucidation |

The following diagram illustrates a typical experimental workflow for the identification of metabolites.

Summary of Expected Metabolites and Analytical Methods

The table below summarizes the expected metabolites of this compound based on studies of its analogs and the primary analytical techniques used for their identification.

| Metabolite Class | Specific Expected Metabolites | Primary Analytical Technique | Reference |

| Parent Compound | This compound | GC-MS, LC-MS | [1] |

| Phase I Metabolites | Hydroxy-1-(3-methylphenyl)piperazine isomers | GC-MS, LC-MS | [1] |

| N-(3-Methylphenyl)ethylenediamine | GC-MS, LC-MS | [1] | |

| 3-Methylaniline | GC-MS | [1] | |

| Hydroxy-3-methylaniline isomers | GC-MS | [1][2] | |

| Phase II Metabolites | Glucuronide/Sulfate conjugates of hydroxylated metabolites | LC-MS | [1] |

| N-Acetyl-hydroxy-3-methylaniline isomers | GC-MS | [1] | |

| N-Acetyl-3-methylaniline | GC-MS | [1][2] |

Conclusion

The metabolic pathway of this compound in rats is predicted to involve extensive Phase I and Phase II metabolism, primarily through aromatic hydroxylation and piperazine ring degradation. The experimental protocols and analytical methodologies outlined in this guide, derived from studies on structurally similar phenylpiperazine compounds, provide a robust framework for the definitive elucidation of its metabolic fate. Such studies are crucial for understanding the pharmacokinetic and toxicological profile of this compound in drug development.

References

- 1. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

The Versatility of 1-(3-Methylphenyl)piperazine in Medicinal Chemistry: A Precursor to Neurologically Active Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals